molecular formula C22H23N7O4 B14422514 N-(Deoxyguanosin-8-yl)benzidine CAS No. 82682-91-5

N-(Deoxyguanosin-8-yl)benzidine

Cat. No.: B14422514
CAS No.: 82682-91-5
M. Wt: 449.5 g/mol
InChI Key: KRXNALOGQHZLOT-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Deoxyguanosin-8-yl)benzidine: is a DNA adduct formed by the covalent binding of benzidine, a known carcinogen, to the deoxyguanosine base in DNA. This compound is significant in the study of chemical carcinogenesis, as it provides insights into the molecular mechanisms by which benzidine induces mutations and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Deoxyguanosin-8-yl)benzidine typically involves the reaction of benzidine diimine, a reactive intermediate in the metabolic peroxidation of benzidine, with DNA. This reaction occurs under oxidative conditions, often mediated by peroxidases such as horseradish peroxidase or prostaglandin H synthase .

Industrial Production Methods: There is limited information on the industrial production of this compound, as it is primarily synthesized for research purposes rather than commercial production. The synthesis is usually carried out in controlled laboratory settings due to the carcinogenic nature of benzidine and its derivatives .

Comparison with Similar Compounds

Uniqueness: N-(Deoxyguanosin-8-yl)benzidine is unique due to its specific formation pathway involving benzidine diimine and its significant role in the study of benzidine-induced carcinogenesis. Its formation and structure provide valuable insights into the molecular interactions between carcinogens and DNA, which are crucial for understanding the mechanisms of chemical-induced cancer .

Properties

CAS No.

82682-91-5

Molecular Formula

C22H23N7O4

Molecular Weight

449.5 g/mol

IUPAC Name

2-amino-8-[4-(4-aminophenyl)anilino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C22H23N7O4/c23-13-5-1-11(2-6-13)12-3-7-14(8-4-12)25-22-26-18-19(27-21(24)28-20(18)32)29(22)17-9-15(31)16(10-30)33-17/h1-8,15-17,30-31H,9-10,23H2,(H,25,26)(H3,24,27,28,32)/t15-,16+,17+/m0/s1

InChI Key

KRXNALOGQHZLOT-GVDBMIGSSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O

Origin of Product

United States

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